molecular formula C11H11N5 B135373 Phenazopyridine CAS No. 94-78-0

Phenazopyridine

货号: B135373
CAS 编号: 94-78-0
分子量: 213.24 g/mol
InChI 键: QPFYXYFORQJZEC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

非那吡啶是一种化学化合物,分子式为C₁₁H₁₁N₅。它通常用作泌尿道止痛药,以缓解由下泌尿道刺激引起的疼痛、灼痛、尿急和不适。这种化合物常用于缓解泌尿道感染、手术或泌尿道损伤相关的症状 .

准备方法

合成路线和反应条件

非那吡啶可以通过多步合成过程来制备,该过程包括将2,6-二氨基吡啶与亚硝酸反应形成重氮盐,然后将重氮盐与苯胺偶联生成非那吡啶。反应条件通常需要保持低温以稳定重氮盐,并使用酸性条件以促进偶联反应 .

工业生产方法

在工业环境中,非那吡啶的生产采用类似的合成路线,但规模更大。该过程涉及使用自动化反应器和精确控制反应条件,以确保高产率和纯度。最终产品然后通过重结晶或其他合适的方法进行纯化,以获得所需的医药级产品 .

化学反应分析

Photochemical Reactions

Phenazopyridine undergoes significant photodegradation under UV irradiation, producing multiple derivatives (Table 1).

Key Findings:

  • Cyclodehydrogenation : Irradiation in methanol yields pyrido[3,4-c]cinnoline-2,4-diamine (m/z 214) through intramolecular cyclization .

  • Reductive Degradation : Photolysis generates 2,3,6-triaminopyridine (m/z 138) and 6-phenylamino-3-phenylhydrazo pyridine-2-one (m/z 290) .

  • Rearrangement : Adsorption on silica gel accelerates photochemical transformations, including dienone formation (IR: 1700 cm⁻¹ for C=O) .

Table 1: Photodegradation Products of this compound

ProductMolecular Mass (m/z)Key Fragments (m/z)Reaction Medium
Pyrido[3,4-c]cinnoline-2,4-diamine214137, 109, 77Methanol
2,3,6-Triaminopyridine138138, 110, 93Methanol/Silica
6-Phenylamino-3-phenylhydrazo pyridine-2-one290185, 107, 77Methanol

Acid/Heat-Induced Degradation

Forced degradation under acidic conditions (HCl, 100°C) cleaves the azo bond (N=N), producing:

Degradation Pathway:

  • Hydroxylation : Forms 2-amino-3-(phenylazo)-6-pyridinol (48.3% of metabolites) .

  • Cleavage : Generates p-aminophenol (PAP) and aniline (6.9% urinary metabolites) .

  • Recombination : Yields 6-phenylamino-3-phenylhydrazo pyridine-2-one (HPLC retention: 5.2 min) .

Table 2: Acid Degradation Products and Analytical Data

ProductHPLC Retention (min)UV λₘₐₓ (nm)Mass Fragments (m/z)
PAP3.8270, 360138, 110
Aniline4.525493, 77
6-Phenylamino derivative5.2325290, 185

Metabolic Reactions

Hepatic metabolism involves hydroxylation and acetylation:

  • Primary Pathway : Hydroxylation at C5 forms 5-hydroxyl PAP (48.3% of dose) .

  • Secondary Pathway : Acetylation produces N-acetyl-p-aminophenol (acetaminophen) (18% urinary excretion) .

  • Toxic Byproduct : Aniline formation (6.9% urinary metabolites) correlates with methemoglobinemia risk .

Key Hazard :

  • Aniline derivatives induce oxidative stress, converting hemoglobin to methemoglobin (risk increases in G6PD deficiency) .

Reactivity Hazards

As an azo compound (N=N), this compound exhibits reactivity with:

  • Strong Oxidizers : Risk of detonation .

  • Acids/Aldehydes : Releases toxic gases (NOₓ, HCl) .

  • Metals : Forms explosive mixtures with alkali metals .

Safety Note : Classified as a carcinogen (IARC Group 2B) due to hepatocellular carcinoma in rat models .

Physicochemical Stability

  • pKa : 5.17–5.20 (UV-Vis/HPLC) .

  • Lipophilicity : Log P = 2.62; Log D (pH 2.0) = 1.61 .

  • Aqueous Solubility : 0.0929 mg/mL (pH-dependent) .

科学研究应用

Urinary Tract Infections (UTIs)

Phenazopyridine is primarily indicated for symptomatic relief in patients suffering from UTIs. Clinical studies have shown its effectiveness in reducing dysuria and other related symptoms:

  • Study Findings : In a study involving 118 patients with cystitis or pyelonephritis, 95.3% reported relief from dysuria after treatment with this compound at 200 mg three times daily for two weeks .
  • Comparison with Flavoxate : Another study compared this compound with flavoxate in 392 participants experiencing UTI symptoms. The results indicated no statistically significant differences in clinical responses between the two medications .

Neurological Applications

Recent research has explored this compound's potential beyond urinary applications, particularly in neuroprotection:

  • Alzheimer's Disease : A study demonstrated that this compound promotes transcription of RPS23RG1, which may reduce Alzheimer's disease-like pathologies in mouse models. The drug was administered via intracerebroventricular infusion, showing promise for cognitive improvement .

Adverse Effects and Case Studies

Despite its benefits, this compound is associated with several adverse effects:

  • Acute Interstitial Nephritis : A case report highlighted a patient developing acute interstitial nephritis after this compound use, emphasizing the need for careful monitoring of renal function during treatment .
  • Methaemoglobinaemia : Another case documented methaemoglobinaemia in a patient using this compound, showcasing its potential hematological side effects .

Case Study Summary Table

Case Study ReferencePatient Age & GenderConditionSymptomsTreatment DurationOutcome
78, MaleProstate CancerAbdominal pain, burningUnknownAcute kidney injury
89, FemaleCOPDHypoxia, headache30 daysSevere hypoxia
VariousUTIMethaemoglobinaemiaVariableAdverse reaction

作用机制

非那吡啶通过在尿液中排泄发挥作用,在尿液中它作为泌尿道黏膜的局部止痛药。确切的分子机制尚不清楚,但据信它涉及抑制疼痛受体和减少泌尿道内壁炎症 .

相似化合物的比较

非那吡啶在作为泌尿道止痛药的特定用途方面是独一无二的。类似的化合物包括:

非那吡啶因其在缓解泌尿道不适方面的特定应用及其将尿液颜色改变为橙色或红色的特征效应而脱颖而出,这表明其存在于体内 .

生物活性

Phenazopyridine is a synthetic compound primarily used as a urinary analgesic to alleviate pain, burning, and discomfort associated with urinary tract infections (UTIs). Beyond its analgesic properties, recent research has uncovered various biological activities of this compound, including its role as a kinase inhibitor and its effects on cellular mechanisms. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of this compound.

This compound exerts its primary action as a local anesthetic on the mucosal lining of the urinary tract. Its analgesic effect is believed to result from the inhibition of voltage-gated sodium channels and possibly the modulation of group A nerve fibers , which are involved in pain signaling . This mechanism allows for significant relief from urinary symptoms, particularly in conditions such as acute uncomplicated cystitis.

Kinase Inhibition

A groundbreaking study has identified this compound as a kinase inhibitor , impacting several key signaling pathways. The research demonstrated that this compound interacts with various human kinases, particularly phosphatidylinositol kinases, which are crucial in nociception (the sensory perception of pain) and autophagy processes .

Key Findings:

  • Kinase Interactions : this compound showed sub-micromolar binding affinities with cyclin-G-associated kinase and phosphatidylinositol kinases PI4KB and PIP4K2C.
  • Impact on Autophagy : The compound was found to upregulate autophagy, suggesting potential therapeutic applications beyond pain relief .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important absorption and metabolism characteristics:

  • Absorption : It is absorbed in the gastrointestinal tract with a mean peak concentration (Cmax) of 65.00 ± 29.23 ng/mL and a time to peak concentration (Tmax) of approximately 2.48 hours .
  • Metabolism : this compound is metabolized in the liver, producing several metabolites, including acetaminophen and aniline, which can be associated with adverse effects such as methemoglobinemia in susceptible individuals .

Clinical Efficacy

This compound has been evaluated in clinical settings for its efficacy in treating urinary tract symptoms. A multicenter double-blind study involving 60 women demonstrated that this compound significantly improved symptoms of dysuria and general discomfort within six hours of administration compared to placebo .

Summary of Clinical Findings:

  • Symptom Relief : Patients reported a 53.4% reduction in general discomfort and significant decreases in pain during urination.
  • Safety Profile : The drug was well-tolerated with no serious adverse events reported during the study .

Case Studies

  • Case Study on Efficacy in UTIs :
    • A randomized controlled trial assessed the effectiveness of this compound in patients with acute uncomplicated cystitis. Results indicated significant symptom improvement after administration, supporting its use as an adjunct therapy alongside antibiotics for better patient outcomes .
  • Case Study on Kinase Inhibition :
    • Research exploring the kinase inhibition properties highlighted this compound's potential role in modulating cellular pathways related to pain perception and autophagy, opening avenues for further investigation into its therapeutic applications beyond urinary analgesia .

Safety Considerations

Despite its efficacy, this compound is associated with certain risks:

  • Carcinogenic Potential : Long-term studies have indicated that this compound may pose carcinogenic risks, particularly leading to hepatocellular carcinoma and colorectal tumors in animal models .
  • Hemolytic Risk : In patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency, this compound can trigger hemolysis even at standard doses .

属性

IUPAC Name

3-phenyldiazenylpyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c12-10-7-6-9(11(13)14-10)16-15-8-4-2-1-3-5-8/h1-7H,(H4,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFYXYFORQJZEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023445
Record name Phenazopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Brick-red microcrystals, slight violet luster; aq soln are yellow to brick-red slightly sol in cold water, 1 part in 300; sol in boiling water, 1 part in 20; 1 part is sol in 100 parts glycerol usp; slightly sol in alcohol, lanolin; sol in ethylene and propylene glycols, acetic acid; insol in acetone, benzene, chloroform, ether, toluene /Phenazopyridine hydrochloride/
Record name PHENAZOPYRIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3153
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

The full mechanism of action of phenazopyridine is not fully elucidated, however, it is reported to exert a direct topical analgesic effect on the mucosal lining of the urinary tract via the inhibition of voltage-gated sodium channels and possibly group A nerve fibers, as suggested by the results of a study in rats. The above actions likely lead to the relief of unpleasant urinary symptoms., The most serious finding in phenazopyridine overdose is progressive oliguric renal failure. This may be due to a direct toxic effect of the drug, on the renal tubules, as renal failure may occur as the only adverse effect without hemolysis. The yellow pigmentation in the absence of marked hyperbilirubinemia is probably due to deposition of azo dye in the skin and sclerae and occurs primarily in patients with impaired renal function. Hemolysis may follow ingestion of either phenazopyridine or aniline alone (one of the phenazopyridine metabolites). Methemoglobinemia probably follows phenazopyridine oxidation of hemoglobin iron (Fe2+ to Fe3+). A predisposition to hemolysis and methemoglobinemia may be present in patients with a glucose- 6-phosphate dehydrogenase deficiency. Muscle damage may express itself as rhabdomyolysis and myoglobinuria.
Record name Phenazopyridine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01438
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PHENAZOPYRIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3153
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

BROWNISH-YELLOW CRYSTALS

CAS No.

94-78-0
Record name Phenazopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenazopyridine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenazopyridine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01438
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name phenazopyridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145895
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenazopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenazopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.149
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENAZOPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2J09EMJ52
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PHENAZOPYRIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3153
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

139 °C
Record name Phenazopyridine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01438
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PHENAZOPYRIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3153
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

To a solution of 27.6 grams (200 mmol) of potassium carbonate in 200 mL of water was added 20.0 grams (80 mmol) of phenazopyridine hydrochloride followed by 200 mL of ethyl acetate. The mixture was stirred at room temperature for 30 minutes. The layers were separated and the aqueous layer was extracted one time with 100 mL of ethyl acetate. The ethyl acetate layer was dried over sodium sulfate, and filtered. The filtrate was concentrated under diminished pressure and the product was dried under vacuum at room temperature to give an orange solid: yield 15.1 grams (92%). 1H NMR (300 MHz, CDCl3) δ 4.80 (br s, 4H), 6.06 (d, 1H), 7.34 (m, 1H), 7.48 (m, 2H), 7.76 (m, 2H), and 7.93 (d, 1H).
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenazopyridine
Reactant of Route 2
Reactant of Route 2
Phenazopyridine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Phenazopyridine
Reactant of Route 4
Reactant of Route 4
Phenazopyridine
Reactant of Route 5
Reactant of Route 5
Phenazopyridine
Reactant of Route 6
Reactant of Route 6
Phenazopyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。